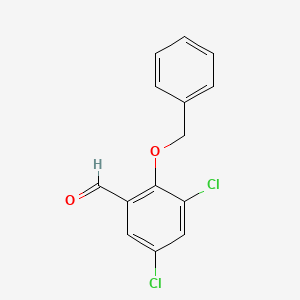
2-(Benzyloxy)-3,5-dichlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the direct synthesis of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde is not described, related compounds and methodologies can provide insight. For instance, the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through oxidative aminocarbonylation of 2-prop-2-ynyloxyanilines indicates the potential for palladium-catalyzed reactions to construct similar molecular frameworks . Additionally, the preparation of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles from 2-styrylchromones and hydrazine hydrate suggests that benzyloxy-substituted phenols can be key intermediates in multistep synthetic routes .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, has been elucidated using X-ray diffraction analysis, which provides detailed information on the stereochemistry and conformation of the molecules . Similarly, the electron-diffraction study of 2-chlorobenzaldehyde offers insights into the conformational preferences of the benzaldehyde core, which could be extrapolated to the dichlorobenzaldehyde derivative .
Chemical Reactions Analysis
The reactivity of benzyloxy-substituted compounds is highlighted in several papers. For example, 1-(Benzyloxy)-1,2,3-triazole undergoes directed lithiation, allowing for the introduction of various substituents at the 5-position, which demonstrates the versatility of benzyloxy groups in organic synthesis . The reactivity of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane to form tetrahydropyridine derivatives also indicates the potential for 2-(Benzyloxy)-3,5-dichlorobenzaldehyde to participate in similar condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde can be inferred from related compounds. For instance, the presence of chlorine substituents is known to influence the electron density and reactivity of the benzene ring, as seen in the study of 2,3-dichloro-3',4'-dihydroxybiphenyl . The benzyloxy group is likely to affect the solubility and may participate in hydrogen bonding, as observed in the crystal structure of related molecules .
Applications De Recherche Scientifique
1. Synthesis of Benzyl Ethers and Esters
- Summary of Application: 2-Benzyloxy-1-methylpyridinium triflate, a compound related to 2-(Benzyloxy)-3,5-dichlorobenzaldehyde, is used as a reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: The active reagent is produced in situ through N-methylation of 2-benzyloxy-pyridine .
- Results or Outcomes: This method has been found to be a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
2. Synthesis of Chalcones Derivatives
- Summary of Application: 2-(Benzyloxy)-3,5-dichlorobenzaldehyde is used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application: The chalcones derivatives are synthesized by coupling with aromatic substituted aldehyde .
- Results or Outcomes: The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were also screened for antimicrobial activity .
3. Synthesis of Multidentate Chelating Ligands
- Summary of Application: 2-Benzyloxyphenol, a compound related to 2-(Benzyloxy)-3,5-dichlorobenzaldehyde, is used in the synthesis of multidentate chelating ligands .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The synthesized ligands can be used in various chemical and pharmaceutical research applications .
4. [1,2]-Wittig Rearrangement
- Summary of Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied. This process has significant limitations, and aza- and thia-analogues are unsuccessful as competing processes intervene .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The study revealed the limitations of the Wittig rearrangement of such systems .
5. Synthesis of Benzyl Ethers and Esters
- Summary of Application: 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: The active reagent is produced in situ through N-methylation of 2-benzyloxy-pyridine .
- Results or Outcomes: This method has been found to be a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
6. [1,2]-Wittig Rearrangement
- Summary of Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied. This process has significant limitations, and aza- and thia-analogues are unsuccessful as competing processes intervene .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The study revealed the limitations of the Wittig rearrangement of such systems .
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dichloro-2-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHXNUFLDZNGBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363153 |
Source


|
| Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3,5-dichlorobenzaldehyde | |
CAS RN |
40359-57-7 |
Source


|
| Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



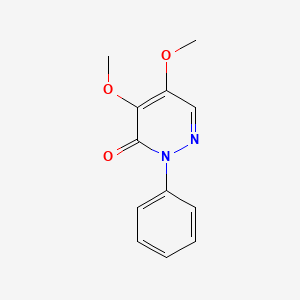
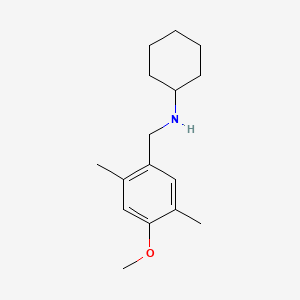
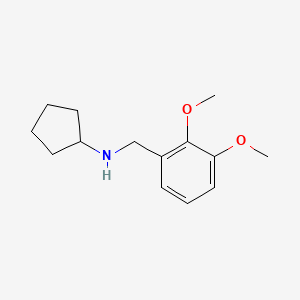
![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
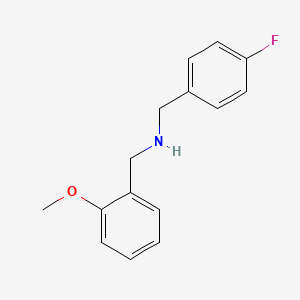
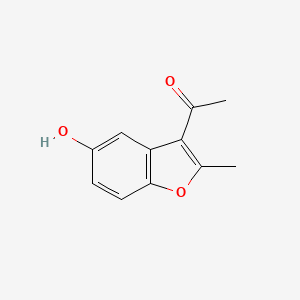
![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)
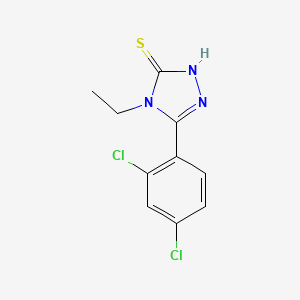
![2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester](/img/structure/B1332532.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine](/img/structure/B1332535.png)